4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active compounds.
Preparation Methods
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic routes may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Functionalization: The benzothiazole core can then be functionalized with various substituents, such as the ethoxyethyl group, through nucleophilic substitution reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific biological target. Generally, compounds with a benzothiazole core can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzamide moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include other benzothiazole derivatives and benzamides. These compounds often share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
Benzothiazole Derivatives: Such as 2-aminobenzothiazole and 2-mercaptobenzothiazole, which are known for their antimicrobial and anticancer activities.
Benzamides: Such as N-(2-hydroxyethyl)benzamide and N-(2-methoxyethyl)benzamide, which have been studied for their potential therapeutic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and applications.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-3-33-18-17-29-23-11-7-8-12-24(23)34-26(29)27-25(30)21-13-15-22(16-14-21)35(31,32)28(2)19-20-9-5-4-6-10-20/h4-16H,3,17-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREIITYMVQIEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.